Agn-PC-0muwf5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Agn-PC-0muwf5 involves the reaction of silver nitrate (AgNO3) with a magnesium pentazolate complex. The process begins with the precipitation of the silver cyclo-N5 complex by adding AgNO3 to a solution containing the magnesium pentazolate complex. This is followed by treatment with ammonia (NH3) to convert the complex into a three-dimensional framework [Ag(NH3)2]+[Ag3(N5)4]ˉ . The preparation methods for silver nanowires, which are related to the synthesis of silver pentazolate, include template methods, electrochemical methods, wet chemical methods, and polyol methods .

Análisis De Reacciones Químicas

Agn-PC-0muwf5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is stable up to 90°C, and its decomposition products include silver (Ag) and nitrogen gas (N2) . . Common reagents used in these reactions include silver nitrate, ammonia, and oxygen.

Aplicaciones Científicas De Investigación

Agn-PC-0muwf5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a high-energy density material for explosive and propulsion applications . In industry, silver nanowires are used in flexible electronic devices, transparent conductive films, and sensors .

Mecanismo De Acción

The mechanism of action of Agn-PC-0muwf5 involves the release of energy through the decomposition of the cyclo-N5 anion into nitrogen gas. This process is facilitated by the charge transfer from silver atoms to nitrogen rings, enhancing the stability and aromaticity of the compound . The molecular targets and pathways involved in this mechanism include the interaction between silver and nitrogen atoms, leading to the formation of stable silver-nitrogen compounds.

Comparación Con Compuestos Similares

Agn-PC-0muwf5 is unique due to its high-energy density and stability at ambient conditions. Similar compounds include other silver-nitrogen compounds such as AgN5 and AgN6. AgN5 contains the cyclo-N5 anion, while AgN6 contains both cyclo-N5 anions and N2 diatomic molecules . These compounds are thermodynamically stable at high pressures and exhibit similar properties, but this compound stands out due to its enhanced aromaticity and stability at ambient conditions .

Propiedades

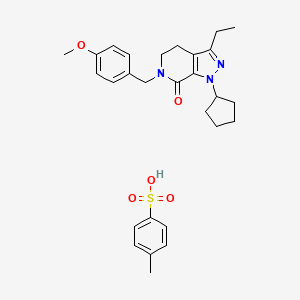

Número CAS |

303752-13-8 |

|---|---|

Fórmula molecular |

C28H35N3O5S |

Peso molecular |

525.7 g/mol |

Nombre IUPAC |

1-cyclopentyl-3-ethyl-6-[(4-methoxyphenyl)methyl]-4,5-dihydropyrazolo[3,4-c]pyridin-7-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C21H27N3O2.C7H8O3S/c1-3-19-18-12-13-23(14-15-8-10-17(26-2)11-9-15)21(25)20(18)24(22-19)16-6-4-5-7-16;1-6-2-4-7(5-3-6)11(8,9)10/h8-11,16H,3-7,12-14H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Clave InChI |

MMYOHOOHXIIKFE-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NN(C2=C1CCN(C2=O)CC3=CC=C(C=C3)OC)C4CCCC4.CC1=CC=C(C=C1)S(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)

![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)

![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)

![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)